A Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
A Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Introduction: A Molecule of Strategic Importance
1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a highly functionalized aromatic compound with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of two bromine atoms, two fluorine atoms, and a nitro group on the benzene ring creates a versatile scaffold for advanced chemical synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the bromine atoms serve as key handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This guide provides an in-depth analysis of the expected spectroscopic signature of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, offering researchers a predictive framework for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: IUPAC Numbering for 1,3-Dibromo-4,5-difluoro-2-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments to unambiguously assign all proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone aromatic proton.
| Predicted Signal | Multiplicity | Coupling Constants (J) in Hz | Chemical Shift (δ) in ppm | Assignment |
| 1 | Doublet of Doublets (dd) | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz | 7.8 - 8.2 | H6 |
Rationale for Predictions:
-
Chemical Shift: The single proton (H6) is flanked by a bromine atom and is on a benzene ring bearing multiple electron-withdrawing groups (two fluorines and a nitro group). This environment will significantly deshield the proton, pushing its chemical shift downfield into the 7.8 - 8.2 ppm range.[1][2][3]
-
Multiplicity and Coupling: The H6 proton will be coupled to the two fluorine atoms. The three-bond coupling (³J) to the fluorine at C5 is expected to be in the range of 7-10 Hz, while the four-bond coupling (⁴J) to the fluorine at C4 will be smaller, around 2-4 Hz. This will result in a doublet of doublets splitting pattern.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry.
| Predicted Chemical Shift (δ) in ppm | Coupling to Fluorine | Assignment |
| 145 - 150 | Doublet, ¹J(C-F) | C4 or C5 |
| 142 - 147 | Doublet, ¹J(C-F) | C5 or C4 |
| 138 - 143 | Singlet or small doublet | C2 |
| 125 - 130 | Doublet, ²J(C-F) | C6 |
| 115 - 120 | Singlet or small doublet | C1 |
| 110 - 115 | Singlet or small doublet | C3 |
Rationale for Predictions:
-
Carbons Bonded to Fluorine (C4, C5): These carbons will exhibit the most downfield shifts due to the high electronegativity of fluorine and will appear as large doublets due to one-bond C-F coupling (¹J(C-F)).[4][5][6]
-
Carbon Bonded to Nitro Group (C2): The C2 carbon, attached to the strongly electron-withdrawing nitro group, will also be significantly deshielded.
-
Carbons Bonded to Bromine (C1, C3): The "heavy atom effect" of bromine can lead to broader signals and somewhat unpredictable shifts, but they are generally found in the 110-120 ppm region for substituted benzenes.
-
Carbon Bonded to Hydrogen (C6): This carbon will be coupled to both fluorine atoms, resulting in a complex splitting pattern (likely a doublet of doublets) due to two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals, each corresponding to one of the fluorine atoms.
| Predicted Signal | Multiplicity | Coupling Constants (J) in Hz | Chemical Shift (δ) in ppm | Assignment |
| 1 | Doublet of Doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ⁴J(F-H) ≈ 2-4 Hz | -130 to -140 | F at C4 |
| 2 | Doublet of Doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ³J(F-H) ≈ 7-10 Hz | -135 to -145 | F at C5 |
Rationale for Predictions:
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents. For fluoroaromatic compounds, the shifts are typically in the range of -100 to -160 ppm.[7][8][9][10]
-
Multiplicity and Coupling: The two fluorine atoms will couple to each other with a typical three-bond F-F coupling constant (³J(F-F)) of around 15-20 Hz. Additionally, each fluorine will couple to the H6 proton, resulting in a doublet of doublets for each fluorine signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1530 - 1570 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1250 | Strong | C-F stretch |
| 1000 - 1100 | Strong | C-F stretch |
| 600 - 700 | Medium-Strong | C-Br stretch |
Rationale for Predictions:
-
Nitro Group: The most characteristic and intense bands in the IR spectrum will be due to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. For aromatic nitro compounds, these are typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11][12][13]
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring will give rise to medium intensity bands in the 1620-1450 cm⁻¹ region.[14][15]
-
C-F and C-Br Bonds: The C-F stretching vibrations typically produce strong absorptions in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 700 and 600 cm⁻¹.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a fragmentation pattern.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
| m/z | Predicted Relative Intensity | Assignment |
| 321, 323, 325 | High | Molecular Ion [M]⁺• (1:2:1 ratio) |
| 275, 277, 279 | Medium | [M - NO₂]⁺ |
| 196, 198 | Medium | [M - NO₂ - Br]⁺ |
| 117 | High | [C₆H₂F₂]⁺ |
| 79, 81 | Medium | [Br]⁺ |
Rationale for Predictions:
-
Molecular Ion: 1,3-Dibromo-4,5-difluoro-2-nitrobenzene has a monoisotopic mass of approximately 320.8 g/mol . Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks at m/z 321, 323, and 325, with an intensity ratio of approximately 1:2:1. This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being roughly equal.[17][18][19][20][21]
-
Fragmentation:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass 46), leading to a fragment ion at m/z 275, 277, and 279.[22][23]
-
Loss of Bromine: Subsequent loss of a bromine atom (mass 79 or 81) from the [M - NO₂]⁺ fragment would result in ions around m/z 196 and 198.
-
Formation of Bromine Cation: The presence of bromine atoms may also lead to the observation of the bromine cation at m/z 79 and 81.
-
Caption: A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The principles outlined herein, based on the well-established effects of various functional groups on spectroscopic measurements, serve as a robust framework for the analysis of this and other complex aromatic molecules.
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